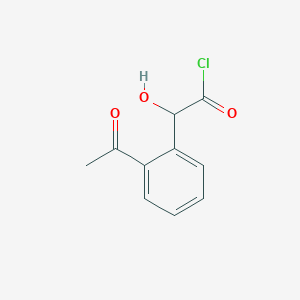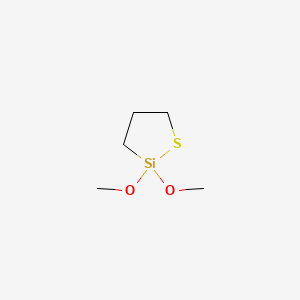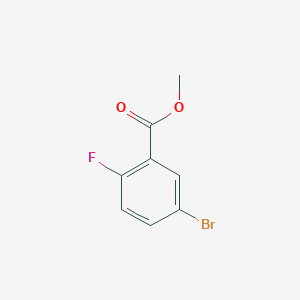
Methyl 5-bromo-2-fluorobenzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-fluorobenzoate (MBFB) is an organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its synthesis method has been developed to make it more accessible for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Imaging Applications
Methyl 5-bromo-2-fluorobenzoate is a key intermediate in the synthesis of complex molecules used for molecular imaging, particularly in positron emission tomography (PET). For instance, it has been involved in the synthesis of radioligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5), which play a crucial role in neurological disorders. The compound’s derivates, due to their high affinity and selectivity, facilitate the visualization and quantification of mGluR5 density in the brain, aiding in the study of various neurological diseases (Siméon et al., 2012; Siméon et al., 2007).
Role in Synthesis of Benzothiazole Antitumor Molecules
Methyl 5-bromo-2-fluorobenzoate is also pivotal in synthesizing benzothiazole derivatives, which exhibit potent antitumor properties. The fluorinated benzothiazole compounds, synthesized using Methyl 5-bromo-2-fluorobenzoate, show significant activity against various cancer cell lines by inducing DNA damage and cell cycle arrest. This synthesis route opens up possibilities for developing new anticancer agents with high specificity and potency (Wang & Guengerich, 2012).
Antimicrobial and Antioxidant Activities
Further research into derivatives of Methyl 5-bromo-2-fluorobenzoate has shown promising antimicrobial and antioxidant activities. By synthesizing various derivatives, researchers have discovered compounds with significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Menteşe et al., 2015; Saeed et al., 2010).
Advanced Material Science
Methyl 5-bromo-2-fluorobenzoate serves as a precursor in the synthesis of materials with potential applications in optoelectronics and photonics. Its derivatives can exhibit unique optical properties, such as high fluorescence and photostability, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging (Ye et al., 2014).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPSTSVRPCTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615574 | |
| Record name | Methyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluorobenzoate | |
CAS RN |
57381-59-6 | |
| Record name | Methyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

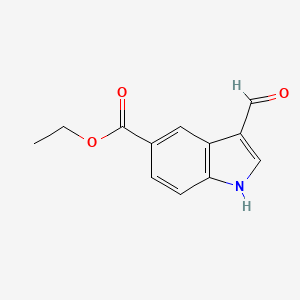
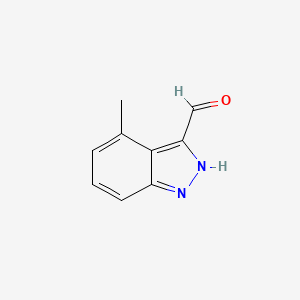
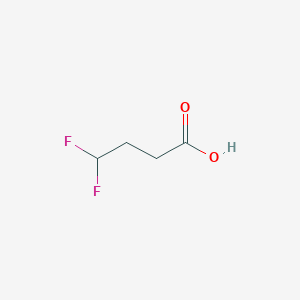
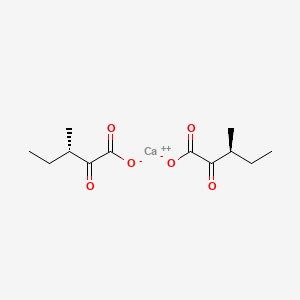
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)
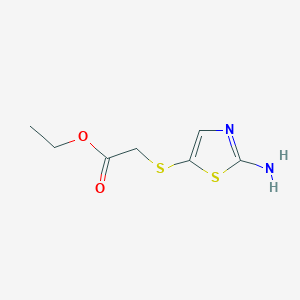
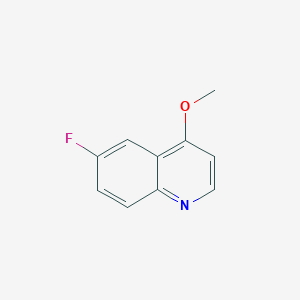
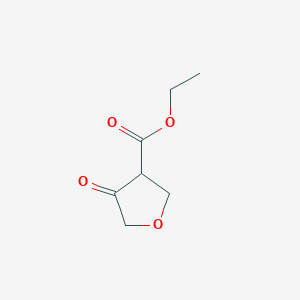
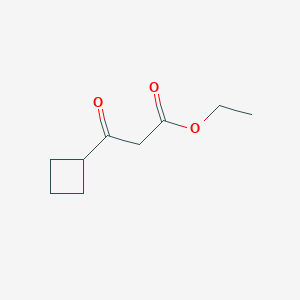
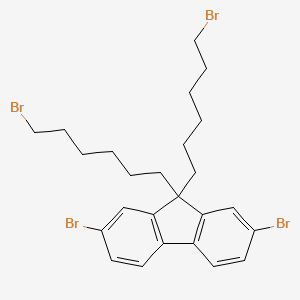
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)
